8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-(3-Fluorobenzoyl)-2,8-diazaspiro[45]decan-3-one is a synthetic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. It acts as an antagonist at dopamine and serotonin receptors, blocking the actions of these neurotransmitters . This interaction can modulate various physiological processes, making the compound useful in treating conditions like schizophrenia and depression.
Comparison with Similar Compounds
Similar Compounds
Spiperone: An antipsychotic agent with a similar spirocyclic structure.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have been studied for their anti-ulcer activity.
Uniqueness
8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific fluorobenzoyl group, which can enhance its binding affinity and specificity for certain receptors. This makes it a valuable compound for developing targeted therapies.
Properties
IUPAC Name |
8-(3-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-12-3-1-2-11(8-12)14(20)18-6-4-15(5-7-18)9-13(19)17-10-15/h1-3,8H,4-7,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJENAOPIAHCQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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